![molecular formula C12H14N2O2 B242262 spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one, also known as spiro-oxadiazepine, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound possesses a unique spirocyclic structure that offers potential for the development of novel drugs with diverse biological activities.
Wirkmechanismus
The mechanism of action of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is not fully understood, but it is believed to act on various molecular targets in the body. Studies have shown that spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine can inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has been shown to modulate the activity of GABA receptors in the CNS, leading to its potential as a CNS drug.
Biochemical and Physiological Effects:
Spiro-oxadiazepine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce viral replication. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has been shown to have anxiolytic and sedative effects in animal models, suggesting its potential as a CNS drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is its relative ease of synthesis, which makes it a readily available compound for laboratory experiments. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has a unique spirocyclic structure that offers potential for the development of novel drugs with diverse biological activities. However, one limitation of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine research. One area of interest is the development of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine derivatives with improved solubility and bioavailability. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine could be further investigated for its potential as a CNS drug, particularly for the treatment of anxiety and insomnia. Finally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine could be explored as a potential anticancer drug in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique spirocyclic structure and diverse biological activities. The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is relatively simple, and this compound has been investigated for its potential as a drug candidate in several areas, including antitumor, antifungal, antiviral, and antibacterial therapy, as well as CNS drug development. While there are some limitations to spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine research, there are also several potential future directions for this compound, making it an exciting area of study in medicinal chemistry.
Synthesemethoden
The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine involves the reaction of an isocyanate with an ortho-aminoaryl ketone. The reaction proceeds through an intramolecular cyclization to form the spirocyclic structure. Several modifications have been made to this reaction to increase the yield and purity of the product. The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine is relatively simple and can be achieved with moderate to high yields.
Wissenschaftliche Forschungsanwendungen
Spiro-oxadiazepine has been the subject of several scientific studies due to its potential as a drug candidate. This compound has been shown to possess a wide range of biological activities, including antitumor, antifungal, antiviral, and antibacterial properties. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-onezepine has been investigated for its potential as a central nervous system (CNS) drug due to its ability to cross the blood-brain barrier.
Eigenschaften
Molekularformel |
C12H14N2O2 |
---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
spiro[1,3-dihydro-4,1,3-benzoxadiazepine-2,1//'-cyclopentane]-5-one |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-5-1-2-6-10(9)13-12(14-16-11)7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 |
InChI-Schlüssel |
LEAZBUWSFFNASW-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)ON2 |
Kanonische SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.